molecular formula C8H12N2S B3225286 4-[(Ethylsulfanyl)methyl]pyridin-2-amine CAS No. 1247197-32-5

4-[(Ethylsulfanyl)methyl]pyridin-2-amine

Cat. No. B3225286
CAS RN: 1247197-32-5
M. Wt: 168.26
InChI Key: KPGHJIJIUVNBBD-UHFFFAOYSA-N
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Description

“4-[(Ethylsulfanyl)methyl]pyridin-2-amine” is a chemical compound with the CAS Number: 1247197-32-5 . It has a molecular weight of 168.26 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(ethylsulfanyl)methyl]-2-pyridinamine . The InChI code is 1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression and cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are signaling molecules that regulate cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. This compound can be easily modified to introduce different functional groups and properties, making it a useful building block for the synthesis of complex molecules and materials. However, there are also limitations to its use, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of 4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine. One direction is the development of more efficient and selective synthesis methods that can yield higher yields and purities of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, the compound's potential as a fluorescent probe and building block for the synthesis of functionalized materials can be further explored.

Scientific Research Applications

4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and molecular biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been used as a building block for the synthesis of functionalized polymers and materials. In molecular biology, it has been used as a fluorescent probe for the detection of biomolecules and cellular processes.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

4-(ethylsulfanylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHJIJIUVNBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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